(S)-2-(piperidin-3-yl)propan-2-ol
CAS No.:
Cat. No.: VC17848276
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO |
|---|---|
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | 2-[(3S)-piperidin-3-yl]propan-2-ol |
| Standard InChI | InChI=1S/C8H17NO/c1-8(2,10)7-4-3-5-9-6-7/h7,9-10H,3-6H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | GWVNRACDDXBNBZ-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)([C@H]1CCCNC1)O |
| Canonical SMILES | CC(C)(C1CCCNC1)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the 3-position by a propan-2-ol group. The tertiary alcohol moiety is bonded to a central carbon atom flanked by two methyl groups and the piperidin-3-yl substituent. This configuration introduces significant steric hindrance, which influences reactivity and intermolecular interactions .
The (S)-enantiomer is defined by the spatial arrangement around the chiral center at the alcohol-bearing carbon. Stereochemical purity is critical for applications in asymmetric synthesis and drug development, as enantiomers often exhibit divergent biological activities .
Spectroscopic Characterization
While experimental spectral data for (S)-2-(piperidin-3-yl)propan-2-ol are scarce, analogous piperidine derivatives provide insights into expected characterization methods:
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Nuclear Magnetic Resonance (NMR): -NMR would resolve signals for the piperidine protons (δ 1.4–2.8 ppm), methyl groups (δ 1.2–1.4 ppm), and hydroxyl proton (δ 1.0–2.0 ppm, broad). -NMR would confirm quaternary carbons, including the alcohol-bearing carbon (δ 70–75 ppm) .
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Infrared Spectroscopy (IR): A broad peak near 3300 cm corresponds to the O-H stretch, while C-N stretches appear at 1200–1250 cm .
Synthesis and Manufacturing
Synthetic Routes
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Grignard Reaction: Reacting 3-piperidinyl ketone with methylmagnesium bromide in anhydrous ether could yield the tertiary alcohol. Enantioselectivity may require chiral catalysts or resolving agents .
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Reductive Amination: Coupling a piperidin-3-yl aldehyde with acetone followed by hydrogenation could produce the target compound. This method might favor racemic mixtures, necessitating subsequent chiral separation .
Industrial-Scale Production Challenges
Scalable synthesis faces hurdles such as:
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Stereochemical Control: Achieving high enantiomeric excess (ee) without costly chiral auxiliaries.
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Purification: Separating the product from by-products like diastereomers or elimination derivatives.
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Yield Optimization: Maximizing atom economy in multi-step reactions.
Physicochemical Properties
Solubility and Stability
Predicted properties based on structural analogs include:
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) and low solubility in water due to the hydrophobic piperidine ring.
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Stability: Susceptibility to oxidation at the alcohol group under acidic or high-temperature conditions.
Table 1: Predicted Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 80–100°C (estimated) |
| Boiling Point | 250–270°C (estimated) |
| logP (Partition Coefficient) | 1.2–1.8 |
| pKa (Hydroxyl Group) | 12.5–13.5 |
Applications in Medicinal Chemistry
Bioactive Molecule Development
Piperidine derivatives are prevalent in pharmaceuticals, serving as:
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Neurological Agents: Piperidine rings are common in drugs targeting neurotransmitter receptors (e.g., donepezil for Alzheimer’s) .
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Antimicrobials: Structural analogs exhibit activity against bacterial and fungal pathogens via membrane disruption .
Future Research Directions
Priority Areas
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Stereoselective Synthesis: Developing catalytic asymmetric methods to produce high-ee (S)-enantiomers.
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Biological Screening: Evaluating antimicrobial, anticancer, and neuroprotective activities in vitro.
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Structure-Activity Relationships (SAR): Modifying the piperidine ring or alcohol group to enhance potency.
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